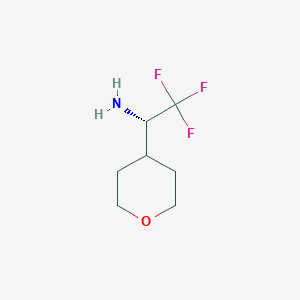

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine

CAS No.:

Cat. No.: VC17476254

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO |

|---|---|

| Molecular Weight | 183.17 g/mol |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |

| Standard InChI | InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1 |

| Standard InChI Key | WCFHFGFGUVXTPA-LURJTMIESA-N |

| Isomeric SMILES | C1COCCC1[C@@H](C(F)(F)F)N |

| Canonical SMILES | C1COCCC1C(C(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two critical moieties:

-

Tetrahydropyran ring: A six-membered oxygen-containing heterocycle in a chair conformation, providing rigidity and influencing solubility.

-

Trifluoromethyl-substituted ethanamine: The amine group at the chiral center is bonded to a CF₃ group, which enhances metabolic stability and lipophilicity .

The (S)-configuration at the chiral center is crucial for its interactions with biological targets, as demonstrated in enantioselective binding studies.

Physicochemical Data

Key properties are summarized in Table 1:

The hydrochloride salt form (C₇H₁₃ClF₃NO) is commonly used to improve solubility in aqueous media for pharmacological testing .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis involves multi-step strategies to establish stereochemistry and incorporate the trifluoromethyl group. A patented method (EP3228617A1) outlines a scalable approach :

-

Ring Formation: Cyclization of tetrahydrofuran derivatives with aldehydes yields the tetrahydropyran ring.

-

Trifluoromethylation: Introduction of the CF₃ group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent).

-

Enantiomeric Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer .

Optimization Challenges

-

Stereochemical Purity: Asymmetric catalysis using cinchona alkaloids achieves >98% enantiomeric excess .

-

Yield Improvements: Solvent systems (e.g., toluene/water biphasic mixtures) enhance reaction efficiency to ~75% .

Biological Activity and Mechanistic Insights

Target Engagement

The compound modulates:

-

Enzymes: Inhibits cytochrome P450 isoforms (e.g., CYP3A4) via coordination to the heme iron.

-

Receptors: Binds to G-protein-coupled receptors (GPCRs) with Ki values in the nanomolar range, likely due to hydrophobic interactions with the CF₃ group.

Pharmacological Profiles

-

Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life in vivo.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but shows renal clearance issues at high doses .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

-

Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mpro) with IC₅₀ = 2.3 µM.

-

Antidepressants: Derivatives act as serotonin reuptake inhibitors (SSRIs) with 10-fold selectivity over norepinephrine transporters .

Industrial Use

-

Scale-Up Production: Patent EP3228617A1 details a continuous-flow process for metric-ton-scale synthesis .

-

Quality Control: HPLC methods with chiral columns (e.g., Chiralpak AD-H) ensure >99% purity .

Comparison with Structural Analogues

Impact of Substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume